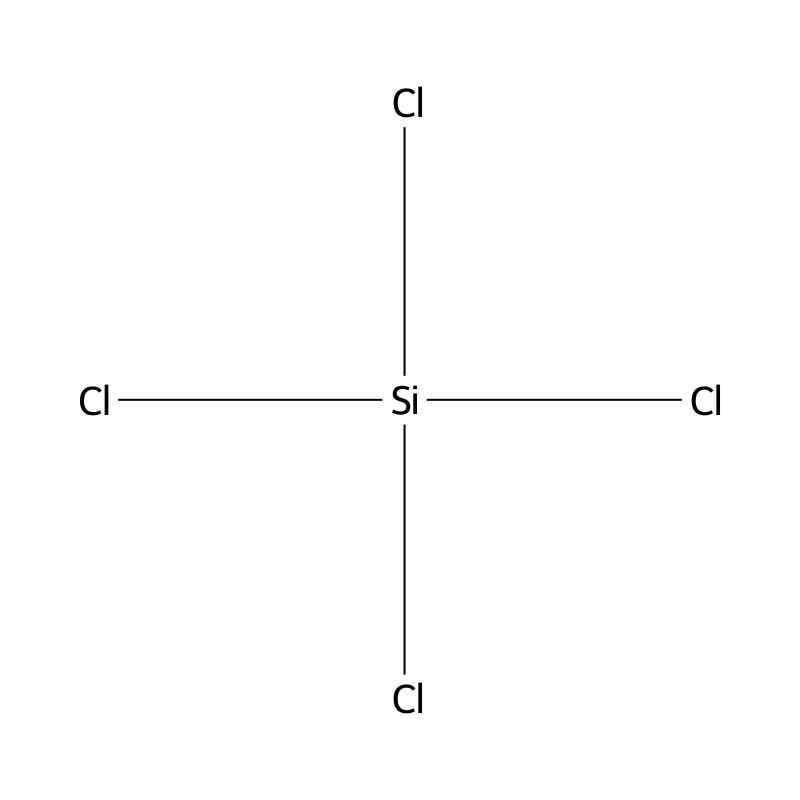

Tetrachlorosilane

Cl4Si

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Cl4Si

Molecular Weight

InChI

InChI Key

SMILES

solubility

Miscible in all proportions with carbon tetrachloride, tin tetrachloride, titanium chloride, sulfur mono- & dichlorides

Solubility in water: reaction

Synonyms

Canonical SMILES

Silicon Source Material

Tetrachlorosilane (SiCl₄) is a vital precursor for various silicon-based materials used extensively in scientific research. Its primary function lies in the production of high-purity silicon through chemical vapor deposition (CVD) techniques [, ].

During CVD, SiCl₄ is introduced into a reaction chamber containing a heated substrate. The heat triggers the decomposition of SiCl₄, releasing silicon atoms that deposit onto the substrate, forming a thin film of silicon []. This technique allows for precise control over the thickness, purity, and doping level of the deposited silicon film, making it ideal for various research applications.

Applications in Electronics Research

One major area of scientific research utilizing Tetrachlorosilane is in the fabrication of microelectronic devices. The ability to create precise and ultrathin silicon films through CVD using SiCl₄ enables the development of smaller, faster, and more efficient transistors, integrated circuits, and other electronic components [, ]. This plays a crucial role in the miniaturization and advancement of electronic devices used in various research fields, such as computing, communication, and sensor technology.

Research in Novel Materials

Beyond traditional electronics, SiCl₄ also finds applications in the research of novel materials with unique properties. For instance, researchers are investigating the use of SiCl₄ for the synthesis of silicon nanowires, which exhibit promising characteristics for applications in solar cells, energy storage devices, and biosensors [, ]. Additionally, SiCl₄ can be employed in the production of silicon carbide (SiC) thin films, a material with superior thermal conductivity and mechanical strength, making it valuable for research in high-temperature electronics and power devices [].

Tetrachlorosilane, also known as silicon tetrachloride, is a colorless, fuming liquid with a pungent odor. Its chemical formula is SiCl₄, and it is categorized as a chlorosilane, which consists of silicon bonded to four chlorine atoms. This compound is highly reactive, particularly with water, producing hydrogen chloride and silicic acid upon contact. Due to its corrosive nature, tetrachlorosilane poses significant health hazards, including severe respiratory and skin irritation upon exposure .

Tetrachlorosilane is a hazardous compound and requires proper handling procedures.

- Toxicity: Corrosive to skin, eyes, and respiratory tract. Inhalation can cause severe lung damage.

- Flammability: Non-flammable itself, but decomposes on heating to release toxic and corrosive fumes.

- Reactivity: Reacts violently with water, strong oxidants, strong acids, and bases, releasing hydrochloric acid fumes.

Safety Precautions:

- Wear appropriate personal protective equipment (PPE) including gloves, goggles, and a respirator when handling tetrachlorosilane.

- Work in a well-ventilated area.

- Avoid contact with water and moisture.

- Store in a cool, dry place in sealed containers.

- Hydrolysis: Reacts violently with water to produce hydrogen chloride gas and silicic acid:

- Formation of Acid Chlorides: It reacts with carboxylic acids to yield corresponding acid chlorides in high yields (75–95%) depending on the acid used .

- Promoter in Organic Reactions: Tetrachlorosilane acts as a promoter in various organic reactions, such as cyclocondensation and Aza-Diels-Alder reactions, facilitating the formation of complex organic structures .

Tetrachlorosilane exhibits significant toxicity. Inhalation can lead to respiratory distress, coughing, and sore throat. Skin contact may cause burns and blisters. The compound is corrosive to tissues and can produce harmful effects upon exposure to moisture. Symptoms may be delayed, necessitating immediate medical attention in case of exposure .

Tetrachlorosilane can be synthesized through several methods:

- Direct Chlorination of Silicon: Silicon reacts with chlorine gas at elevated temperatures:

- Hydrolysis of Silicon Tetrafluoride: Silicon tetrafluoride can be hydrolyzed in the presence of chlorine to yield tetrachlorosilane:

- Reaction with Metal Chlorides: Various metal chlorides can react with silicon or silicon compounds to produce tetrachlorosilane.

Tetrachlorosilane has numerous industrial applications:

- Silicon Production: It is a precursor for producing elemental silicon.

- Chemical Synthesis: Used in the synthesis of various organosilicon compounds.

- Glass Manufacturing: Employed in the production of silica glass.

- Smoke Screens: Utilized for creating smoke screens due to its fuming properties.

- Chemical Analysis: Acts as a reagent in analytical chemistry for detecting certain compounds .

Studies have shown that tetrachlorosilane interacts vigorously with water and various organic solvents, leading to the release of toxic gases such as hydrogen chloride. Its reactivity makes it a useful agent in organic synthesis but also necessitates stringent safety measures during handling and storage .

Tetrachlorosilane shares similarities with other chlorosilanes but has unique properties that distinguish it:

| Compound | Chemical Formula | Unique Properties |

|---|---|---|

| Trichlorosilane | SiCl₃H | Less reactive than tetrachlorosilane; used for surface modification. |

| Dichlorosilane | SiCl₂H₂ | Used in semiconductor manufacturing; lower toxicity compared to tetrachlorosilane. |

| Monochlorosilane | SiClH₃ | Least reactive; used primarily for research purposes. |

Tetrachlorosilane's high reactivity and corrosive nature make it particularly hazardous yet valuable in industrial applications compared to its less reactive counterparts .

Physical Description

GasVapor; Liquid

COLOURLESS CLEAR FUMING LIQUID WITH PUNGENT ODOUR.

Color/Form

Boiling Point

59 °C

57 °C

Vapor Density

Relative vapor density (air = 1): 5.9

Density

1.52 @ 0 °C/4 °C

Relative density (water = 1): 1.48

Odor

Melting Point

-70 °C

-68 °C

UNII

GHS Hazard Statements

H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Vapor Pressure

Vapor pressure, kPa at 20 °C: 26

Pictograms

Irritant

Impurities

Low purity tetrachlorosilane used as a raw material in the production of fumed silica contains some trichlorosilane as well as methyltrichlorosilane.

Other CAS

Wikipedia

Use Classification

Methods of Manufacturing

HEATING SILICON DIOXIDE AND COKE IN A STREAM OF CHLORINE.

Can be manufactured directly by the reaction of chlorine on silicon metal or ferrosilicon at 500 °C or silicon carbide.

Industrial tetrachlorosilane derives from two processes associated with trichlorosilane, the direct reaction of hydrogen chloride on silicon primarily produced as an intermediate for fumed silica production, and as a byproduct in the disproportionation reaction of trichlorosilane to silane utilized in microelectronics.

Byproduct in the production of zirconium tetrachloride.

General Manufacturing Information

All other basic organic chemical manufacturing

Primary metal manufacturing

Rubber product manufacturing

Silane, tetrachloro-: ACTIVE

The production of tetrachlorosilane directly by the reaction of chlorine on silicon was abandoned worldwide in the early 1980s.

The production of tetrachlorosilane as a byproduct of zirconium tetrachloride has decreased in the 1990s owing to reduction in demand for zirconium in nuclear facilities. Previously substantial quantites were produced by this route.

Storage Conditions

IN THE ABSENCE OF WATER IT HAS PRACTICALLY NO ACTION ON IRON, STEEL, OR THE COMMON METALS AND ALLOYS, AND CAN BE STORED AND HANDLED IN METAL EQUIPMENT WITHOUT DANGER.

ALL CONTAINERS, PIPES, APPARATUS, INSTALLATIONS & STRUCTURES USED FOR MFR, STORAGE, TRANSPORT OR USE OF THESE SUBSTANCES MUST BE OF MATERIAL RESISTANT TO CORROSIVE SUBSTANCES OR BE PROTECTED BY SUITABLE COATINGS... ALL CONTAINERS OR RECEPTACLES SHOULD BE CLEARLY LABELLED TO INDICATE THEIR CONTENTS & SHOULD BEAR DANGER SYMBOL FOR CORROSIVES. /CORROSIVE SUBSTANCES/